molecular formula C8H12N2OS B5054907 2-(tetrahydro-2H-pyran-4-yl)-1,3-thiazol-4-amine

2-(tetrahydro-2H-pyran-4-yl)-1,3-thiazol-4-amine

Cat. No.: B5054907
M. Wt: 184.26 g/mol
InChI Key: ZEPGSJDABYMXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydropyran is a saturated six-membered ring with one oxygen atom and five carbon atoms. It’s a common structural motif in many natural products and pharmaceuticals . Thiazole, on the other hand, is a heterocyclic compound that contains both sulfur and nitrogen in the ring. It’s found in many important drugs, including some antifungal medications, vitamin B1 (thiamine), and certain antibiotics .


Molecular Structure Analysis

The molecular structure of “2-(tetrahydro-2H-pyran-4-yl)-1,3-thiazol-4-amine” would consist of a tetrahydropyran ring attached to a thiazole ring via an amine group. Unfortunately, without specific data, it’s difficult to provide more detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the specific arrangement of atoms in the molecule. For example, the presence of the amine group could make the compound more polar, and therefore more soluble in water .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Thiazoles are known to interact with a variety of biological targets, and are found in many pharmaceuticals .

Properties

IUPAC Name

2-(oxan-4-yl)-1,3-thiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c9-7-5-12-8(10-7)6-1-3-11-4-2-6/h5-6H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPGSJDABYMXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC(=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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